Cas no 1806504-79-9 (3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one)

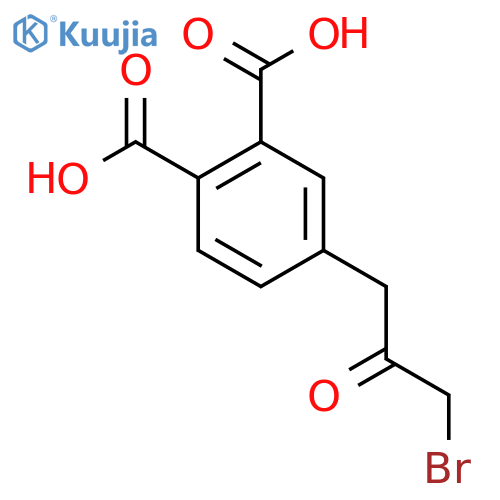

1806504-79-9 structure

商品名:3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one

CAS番号:1806504-79-9

MF:C11H9BrO5

メガワット:301.090162992477

CID:4978269

3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one

-

- インチ: 1S/C11H9BrO5/c12-5-7(13)3-6-1-2-8(10(14)15)9(4-6)11(16)17/h1-2,4H,3,5H2,(H,14,15)(H,16,17)

- InChIKey: DYISHXWQBFGKNQ-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=CC(C(=O)O)=C(C(=O)O)C=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 328

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 91.7

3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015048-1g |

3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |

1806504-79-9 | 97% | 1g |

1,475.10 USD | 2021-06-25 | |

| Alichem | A013015048-500mg |

3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |

1806504-79-9 | 97% | 500mg |

815.00 USD | 2021-06-25 | |

| Alichem | A013015048-250mg |

3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |

1806504-79-9 | 97% | 250mg |

499.20 USD | 2021-06-25 |

3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

1806504-79-9 (3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量